molecular formula C16H16Cl2N2O2 B1391260 N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide CAS No. 1020056-43-2

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B1391260
M. Wt: 339.2 g/mol
InChI Key: CKDIHMOZPHBACK-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as N-methyl-2-chlorophenoxyacetic acid (MCPAA), is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 324.8 g/mol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and synthetic materials. It is also used in the synthesis of other compounds, such as the antifungal agent fluconazole.

Scientific Research Applications

Environmental Impact and Toxicology

  • Research has delved into the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (a component of N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide), revealing rapid advancements and a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. The studies emphasize the need for future research to concentrate on molecular biology, gene expression, exposure assessment in humans or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).

Herbicide Sorption and Environmental Behavior

  • Investigations into the behavior of phenoxy herbicides like 2,4-D in agricultural environments have been comprehensive, covering aspects like microbial biodegradation and the role of microorganisms in the degradation of the herbicide and its main degradation metabolite, 2,4-dichlorophenol. This research aims to understand the environmental fate of these compounds and mitigate pollution and health risks associated with their use in agriculture (Magnoli et al., 2020).

Sorption to Soil and Organic Matter

  • Studies have analyzed the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, creating a comprehensive database of soil–water distribution coefficients. This data suggests that sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, which are significant sorbents for phenoxy herbicides (Werner et al., 2012).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDIHMOZPHBACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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